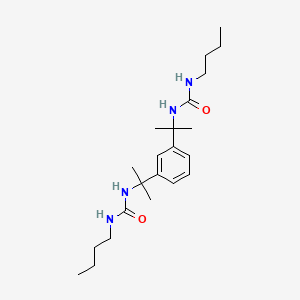![molecular formula C16H13Br2ClO2 B11993397 4-[(1E)-1-(3-bromo-4-methoxyphenyl)-2-chlorovinyl]-2-bromo-1-methoxybenzene](/img/structure/B11993397.png)
4-[(1E)-1-(3-bromo-4-methoxyphenyl)-2-chlorovinyl]-2-bromo-1-methoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-4-[1-(3-bromo-4-methoxyphenyl)-2-chlorovinyl]-1-methoxybenzene is a complex organic compound with the molecular formula C16H13Br2ClO2 and a molecular weight of 432.542 g/mol . This compound is characterized by the presence of bromine, chlorine, and methoxy groups attached to a benzene ring, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4-[1-(3-bromo-4-methoxyphenyl)-2-chlorovinyl]-1-methoxybenzene typically involves multiple steps, including halogenation and coupling reactions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts to form carbon-carbon bonds between aryl halides and boronic acids . The reaction conditions often include the use of bases like potassium carbonate and solvents such as toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, where bromine and chlorine are introduced to the aromatic ring under controlled conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-bromo-4-[1-(3-bromo-4-methoxyphenyl)-2-chlorovinyl]-1-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dehalogenated products.
Coupling Reactions: It participates in coupling reactions like Suzuki–Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate.
Solvents: Toluene, ethanol, and other organic solvents.
Major Products
The major products formed from these reactions include various substituted benzene derivatives, which can be further utilized in the synthesis of more complex molecules.
Aplicaciones Científicas De Investigación
2-bromo-4-[1-(3-bromo-4-methoxyphenyl)-2-chlorovinyl]-1-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of advanced materials and chemicals.
Mecanismo De Acción
The mechanism of action of 2-bromo-4-[1-(3-bromo-4-methoxyphenyl)-2-chlorovinyl]-1-methoxybenzene involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The pathways involved may include signal transduction pathways that regulate cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2-bromo-1-(2-chloroethoxy)-4-methoxybenzene
- 1-bromo-4-[1-(4-bromophenyl)-2,2-dichlorovinyl]benzene
- 4-bromo-2-tert-butyl-1-methoxybenzene
Uniqueness
2-bromo-4-[1-(3-bromo-4-methoxyphenyl)-2-chlorovinyl]-1-methoxybenzene is unique due to its specific combination of bromine, chlorine, and methoxy groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for diverse chemical modifications, making it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C16H13Br2ClO2 |
|---|---|
Peso molecular |
432.5 g/mol |
Nombre IUPAC |
2-bromo-4-[1-(3-bromo-4-methoxyphenyl)-2-chloroethenyl]-1-methoxybenzene |
InChI |
InChI=1S/C16H13Br2ClO2/c1-20-15-5-3-10(7-13(15)17)12(9-19)11-4-6-16(21-2)14(18)8-11/h3-9H,1-2H3 |
Clave InChI |
QKPDIKZRVRZZKH-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C(=CCl)C2=CC(=C(C=C2)OC)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


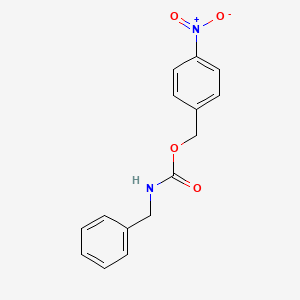

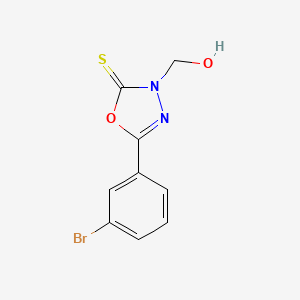
![9-Chloro-5-(3,4-dimethoxyphenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11993340.png)

![3-nitro-N-(2,2,2-trichloro-1-{[(4-methoxyphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11993350.png)
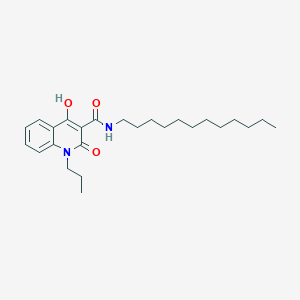
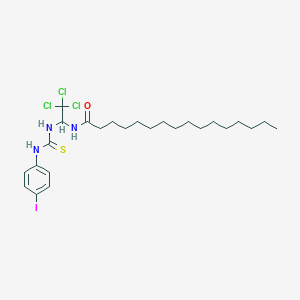
![2,4,6-trimethyl-N-{[2-(trifluoromethyl)phenyl]methyl}benzene-1-sulfonamide](/img/structure/B11993364.png)
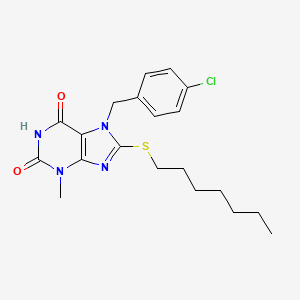
![9-Bromo-2-(4-bromophenyl)-5',5'-dimethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1'-cyclohex[2]en]-3'-ol](/img/structure/B11993383.png)
![N-((2Z)-3-benzyl-4-(4-methoxyphenyl)-1,3-thiazol-2(3H)-ylidene)-4-[(trifluoromethyl)thio]aniline hydrobromide](/img/structure/B11993389.png)
![3-(1H-benzimidazol-1-yl)-2-methyl-N'-[(E)-(4-methylphenyl)methylidene]propanehydrazide](/img/structure/B11993400.png)
